Pomalidomide-D5

描述

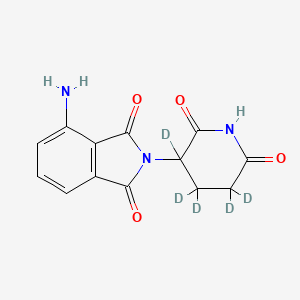

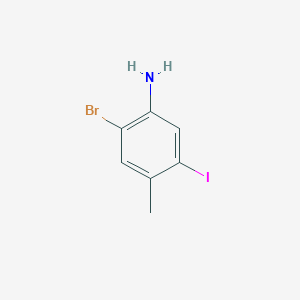

Pomalidomide-D5 is a deuterium-labeled version of Pomalidomide . Pomalidomide is a third-generation immunomodulatory agent . It acts as a molecular glue, interacting with the E3 ligase cereblon, and induces degradation of essential Ikaros transcription factors .

Synthesis Analysis

The synthesis of Pomalidomide involves several steps. A study describes a strategy for the reliable and succinct preparation of pomalidomide-linkers, which are essential to the formation of these conjugates . Another study describes a continuous 3–4 step flow approach for the synthesis of pomalidomide .

Molecular Structure Analysis

The structure and polymorphic modification of Pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

Chemical Reactions Analysis

Pomalidomide can be covalently attached to protein-targeting ligands via linker moieties through several reactions . The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed .

Physical And Chemical Properties Analysis

Pomalidomide is a solid substance . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

科学研究应用

Anti-Tumor Effects

Pomalidomide-D5 has been used in the synthesis of new pomalidomide derivatives containing urea moieties, which have shown potent anti-tumor ability . These novel compounds demonstrated the best cell growth inhibitive activity in human breast cancer cell lines MCF-7 . For instance, compound 5d had the most powerful effects in this study, with an IC 50 value of 20.2 μM in MCF-7 .

Induction of Cell Death

Further studies indicated that compound 5d could inhibit cell growth and induce cell death in a concentration-dependent manner . This makes Pomalidomide-D5 a valuable compound in cancer research.

Increase in Cellular ROS Levels

Compound 5d, a derivative of Pomalidomide-D5, has been found to increase cellular ROS levels . This property can be utilized in studies related to oxidative stress and its role in various diseases.

Induction of DNA Damage

Pomalidomide-D5 derivatives like compound 5d have been observed to induce DNA damage . This can be a crucial aspect in understanding the mechanisms of certain diseases and in the development of potential treatments.

Treatment of Multiple Myeloma

Pomalidomide is the third-generation immunomodulatory imide drug (IMiD) derived from thalidomide, approved for the treatment of multiple myeloma (MM) . Pomalidomide-D5, being a derivative of Pomalidomide, can be used in research related to MM treatment.

Study of Resistance Mechanisms

Pomalidomide-D5 can be used to study the mechanisms of action and resistance of Pomalidomide, especially in cases where Pomalidomide resistance has been observed .

作用机制

Target of Action

Pomalidomide-D5, an analogue of thalidomide, primarily targets the E3 ubiquitin ligase cereblon . Cereblon is a component of the E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This interaction with cereblon is a crucial component of Pomalidomide-D5’s anti-myeloma activity .

Mode of Action

Pomalidomide-D5 acts as an immunomodulatory agent with antineoplastic activity . It interacts with cereblon, inducing the degradation of essential Ikaros transcription factors . This interaction leads to the inhibition of the proliferation and induction of apoptosis in various tumor cells .

Biochemical Pathways

Pomalidomide-D5 affects multiple biochemical pathways. It inhibits angiogenesis and myeloma cell growth . It also has a significant impact on cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-10 . Furthermore, Pomalidomide-D5 initiates upregulation of immune surface markers like B7-2/CD86 through its interaction with cereblon .

Pharmacokinetics

Pomalidomide-D5 is well-absorbed, with systemic clearance being comparable between healthy individuals and patients with multiple myeloma . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increases in an approximately dose-proportional manner . Pomalidomide-D5 and its radioactivity are rapidly cleared from circulation, with terminal half-lives of 8.9 hours .

Result of Action

The molecular and cellular effects of Pomalidomide-D5’s action are profound. It inhibits the proliferation and induces apoptosis of various tumor cells . It also increases immune surface marker expression in tumor cells . These effects contribute to its robust clinical activity in relapsed/refractory multiple myeloma .

Action Environment

The action of Pomalidomide-D5 can be influenced by environmental factors. For instance, it has been shown that the fluorescence of Pomalidomide-D5 can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates . Furthermore, Pomalidomide-D5 is preferentially taken up by tumors over healthy tissues in patients with multiple myeloma .

安全和危害

未来方向

属性

IUPAC Name |

4-amino-2-(3,4,4,5,5-pentadeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-XHNMXOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide-D5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)

![4-Butyl-N-[(11bR)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]benzenesulfonamide triethylamine adduct](/img/structure/B1495417.png)

![GlcNAc|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1495418.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495424.png)

(triethylphosphine)palladium(II)](/img/structure/B1495429.png)

![Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(S-BTPCP)4](/img/structure/B1495462.png)

![Oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B1495463.png)